Fmoc-D-Lys(Biotin)-OH
Description
Significance of Biotinylation in Contemporary Biomedical Research
Biotinylation, the process of covalently attaching biotin (B1667282) to molecules such as proteins and nucleic acids, is a cornerstone of modern biomedical research. creative-biolabs.com The power of this technique lies in the extraordinarily strong and specific non-covalent interaction between biotin (also known as vitamin B7) and the proteins avidin (B1170675) and streptavidin. thermofisher.comnih.govnih.gov This bond is one of the strongest known in biology, with an affinity constant (Ka) on the order of 10¹⁵ M⁻¹, making it highly resistant to changes in pH, temperature, and denaturing agents. nih.govthermofisher.comweizmann.ac.il
This robust interaction is harnessed in a wide array of applications, including:
Purification: Biotin-tagged molecules can be readily isolated from complex mixtures using avidin or streptavidin immobilized on a solid support, a technique known as affinity chromatography. creative-biolabs.comclinicalresearchnewsonline.com
Detection and Labeling: Biotinylated probes, in conjunction with enzyme- or fluorophore-conjugated avidin or streptavidin, enable the sensitive detection and visualization of specific targets in techniques like ELISA, Western blotting, immunohistochemistry, and cell surface labeling. creative-biolabs.comthermofisher.com
Drug and Vector Targeting: The high affinity of the biotin-avidin system is also being explored for targeted drug delivery and in viral vector systems. thermofisher.com
The small size of the biotin molecule (244.31 g/mol ) is another advantage, as it is less likely to interfere with the natural function of the molecule it is attached to. creative-biolabs.comclinicalresearchnewsonline.com
The Role of Fmoc Chemistry in Orthogonal Protecting Group Strategies
The synthesis of complex molecules like peptides requires a carefully orchestrated series of reactions. To prevent unwanted side reactions, specific functional groups must be temporarily "protected" and then "deprotected" at the appropriate time. This is where protecting group chemistry, and specifically the 9-fluorenylmethyloxycarbonyl (Fmoc) group, plays a crucial role. numberanalytics.comgenscript.com
The Fmoc group is widely used to protect the α-amino group of amino acids during solid-phase peptide synthesis (SPPS). numberanalytics.com Its key advantage lies in its base-lability; it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgresearchgate.netiris-biotech.de This deprotection is highly selective and does not affect other protecting groups that are sensitive to acid. organic-chemistry.org
This characteristic is central to the concept of an "orthogonal protecting group strategy." organic-chemistry.orgfiveable.me In this approach, multiple protecting groups are used that can be removed under different, non-interfering conditions. For instance, the Fmoc group (base-labile) can be used alongside an acid-labile protecting group like tert-butyloxycarbonyl (Boc). numberanalytics.comorganic-chemistry.orgorganic-chemistry.org This allows for the selective deprotection of one functional group while others remain protected, enabling the precise and controlled synthesis of complex molecules with multiple functionalities. fiveable.me
Incorporating D-Amino Acids in Peptide and Protein Engineering
While most naturally occurring proteins are composed of L-amino acids, the incorporation of their non-natural mirror images, D-amino acids, offers significant advantages in peptide and protein engineering. lifetein.compnas.org Peptides containing D-amino acids are generally more resistant to degradation by proteases, the enzymes that break down proteins in the body. lifetein.comnih.gov This increased stability can lead to a longer half-life and enhanced therapeutic potential for peptide-based drugs. jpt.com
The introduction of D-amino acids can also influence the secondary structure of a peptide, such as promoting the formation of beta-turns. nih.gov This can be a valuable tool for designing peptides with specific three-dimensional conformations that are crucial for their biological activity. rsc.org Researchers have developed methods like retro-inverso peptide synthesis, where the sequence of D-amino acids is reversed to mimic the side-chain orientation of the original L-peptide, and mirror-image phage display to discover novel D-peptide therapeutics. lifetein.compnas.orgnih.gov
Contextualizing Fmoc-D-Lys(Biotin)-OH as a Specialized Bioconjugation Building Block
This compound brings together the key features discussed above into a single, powerful building block for bioconjugation. sigmaaldrich.com It is specifically designed for use in Fmoc-based solid-phase peptide synthesis to introduce a biotinylated D-lysine residue at a specific position within a peptide chain. sigmaaldrich.comrsc.org
The Fmoc group allows for its seamless integration into the standard Fmoc/tBu SPPS workflow. numberanalytics.comcsic.es The D-lysine core provides the resulting peptide with increased resistance to enzymatic degradation. nih.gov The biotin moiety, attached to the side chain of the lysine (B10760008), serves as a high-affinity handle for a multitude of applications, including purification, detection, and immobilization. creative-biolabs.comthermofisher.com
This makes this compound a valuable reagent for creating highly stable, site-specifically biotinylated peptides for use as probes in various biological assays, for studying protein-protein interactions, and for developing novel diagnostic and therapeutic agents. chemdad.comnih.gov
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 110990-09-5 | sigmaaldrich.com |
| Molecular Formula | C₃₁H₃₈N₄O₆S | sigmaaldrich.com |
| Molecular Weight | 594.72 g/mol | sigmaaldrich.com |
| Appearance | White to off-white or beige powder/solid | sigmaaldrich.comchemdad.com |
| Melting Point | 184-190 °C | sigmaaldrich.com |
| Solubility | Slightly soluble in water and dimethyl sulfoxide (B87167) (DMSO). Better solubility in NMP than DMF. | chemdad.comchemicalbook.compeptide.com |
| Storage Temperature | 2-8°C | sigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
(2R)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N4O6S/c36-27(15-6-5-14-26-28-25(18-42-26)33-30(39)35-28)32-16-8-7-13-24(29(37)38)34-31(40)41-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,9-12,23-26,28H,5-8,13-18H2,(H,32,36)(H,34,40)(H,37,38)(H2,33,35,39)/t24-,25+,26+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIBQNGDYNGUEZ-KAHNYGAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies
Approaches for the Synthesis of Fmoc-D-Lys(Biotin)-OH
Solid-Phase Synthesis Protocols Utilizing Fmoc Protection
Solid-phase peptide synthesis (SPPS) provides a robust and efficient method for the preparation of peptides incorporating this compound. rsc.org In a typical Fmoc-based SPPS protocol, the synthesis begins with a resin support, such as Rink Amide AM resin. rsc.org The Fmoc protecting group on the resin is removed using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). rsc.org
Subsequently, the pre-activated this compound is coupled to the deprotected amino group on the resin. rsc.org Activation of the carboxylic acid of this compound is commonly achieved using a cocktail of coupling reagents. A standard activation mixture includes a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma, and a base, typically N,N-diisopropylethylamine (DIEA), in a solvent like DMF. rsc.orglifetein.com
The coupling reaction is generally allowed to proceed for several hours to ensure complete acylation. rsc.org Following the coupling step, the resin is thoroughly washed to remove excess reagents and byproducts. rsc.org This cycle of deprotection, activation, and coupling can be repeated to elongate the peptide chain with other Fmoc-protected amino acids. rsc.org
It is worth noting that this compound exhibits limited solubility in DMF, a common solvent in SPPS. peptide.com To address this, N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and DIPEA can be used to improve solubility. peptide.com For instance, 75 mg of Fmoc-Lys(Biotin)-OH can be dissolved in 1 ml of DMF containing 80 microliters of DIPEA. peptide.com
Alternatively, pre-loaded resins, where this compound is already attached to the solid support, are commercially available and offer a convenient starting point for peptide synthesis.
Table 1: Key Reagents in Solid-Phase Synthesis of Peptides with this compound
| Reagent/Component | Function | Common Examples |
| Solid Support | Provides a solid matrix for peptide assembly. | Rink Amide AM resin, Wang resin |
| Protecting Group | Protects the α-amino group during coupling. | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Deprotection Reagent | Removes the Fmoc protecting group. | 20% Piperidine in DMF |
| Coupling Reagents | Activate the carboxylic acid for amide bond formation. | DIC, HBTU, HATU, HCTU |
| Additives | Enhance coupling efficiency and reduce side reactions. | HOBt, Oxyma |
| Base | Neutralizes the protonated amine and facilitates coupling. | DIEA |
| Solvents | Dissolve reagents and swell the resin. | DMF, NMP, DCM |
Solution-Phase Synthesis Techniques and Optimization
While solid-phase synthesis is dominant for peptide construction, solution-phase techniques can be employed for the synthesis of this compound itself. A common approach involves the reaction of Fmoc-D-Lysine with an activated biotin (B1667282) derivative.
The synthesis can be initiated by reacting Fmoc-D-lysine-OH with an N-hydroxysuccinimide (NHS) ester of biotin (Biotin-NHS). rsc.org This reaction is typically carried out in a mixed solvent system, such as dioxane and water, at a slightly basic pH (around 8) to facilitate the acylation of the ε-amino group of lysine (B10760008). rsc.org The reaction yields this compound, which can then be purified by extraction and crystallization. rsc.org One documented synthesis reports an 82% yield for this step. rsc.org
Optimization of solution-phase synthesis often focuses on improving yields, minimizing side reactions, and simplifying purification. Key parameters for optimization include the choice of activating agent for biotin, reaction solvent, temperature, and pH control. For instance, using carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with NHS can efficiently generate the active ester of biotin for subsequent coupling. rsc.org
Chemical Modifications and Analog Development
The versatility of this compound extends to its use as a scaffold for creating more complex and functionally diverse molecules. Chemical modifications are often aimed at improving properties such as solubility, bioavailability, and steric accessibility of the biotin moiety.
Design and Synthesis of PEGylated this compound Derivatives
Polyethylene (B3416737) glycol (PEG) is a hydrophilic polymer that, when attached to peptides or other biomolecules, can enhance their solubility, reduce aggregation, and decrease steric hindrance. qyaobio.com The incorporation of a PEG spacer between the lysine side chain and the biotin molecule in this compound can be highly advantageous.
The synthesis of PEGylated derivatives typically involves coupling a PEGylated biotin molecule to the ε-amino group of Fmoc-D-lysine. Commercially available reagents such as NHS-dPEG4-biotin can be reacted with Fmoc-D-lysine under standard coupling conditions to yield Fmoc-D-Lys(dPEG4-Biotin)-OH. escholarship.org These derivatives, like Fmoc-Lys(biotin-PEG4)-OH, are used as building blocks in SPPS to introduce biotinylation sites with a flexible and hydrophilic spacer.
Table 2: Comparison of Biotinylated Lysine Derivatives
| Compound Name | Key Features | Primary Applications |
| This compound | Direct biotin attachment to the lysine side chain. | Basic biotinylation in peptide synthesis. |
| Fmoc-D-Lys(biotin-PEG4)-OH | Biotin linked via a tetra-ethylene glycol (PEG4) spacer. | Enhances solubility and reduces steric hindrance. |
| Fmoc-Lys(Biotin-Acp)-OH | Biotin linked via an aminocaproic acid (Acp) spacer. | Provides a shorter, more rigid hydrocarbon spacer. |
Exploration of Alternative Linkers and Spacer Arms
Beyond PEGylation, various other linkers and spacer arms can be incorporated to modulate the properties of biotinylated peptides. The choice of linker can influence the distance between the biotin and the peptide backbone, which can be critical for efficient binding to avidin (B1170675) or streptavidin, especially in sterically demanding environments. qyaobio.com
Hydrophobic straight-chain spacers, such as 6-aminohexanoic acid (Ahx), can be inserted between the biotin and the lysine side chain. qyaobio.com These linkers can be introduced using similar coupling chemistries as described for PEGylation.
Furthermore, cleavable linkers offer the possibility of reversible biotinylation. For example, linkers containing a disulfide bond can be cleaved under reducing conditions, allowing for the release of the biotinylated molecule from its streptavidin-bound state. iris-biotech.de
Orthogonal Protecting Group Strategies for Selective Derivatization
Orthogonal protecting groups are essential for the selective modification of specific functional groups within a peptide sequence. lifetein.comchempep.com In the context of this compound, while the α-amino group is protected by Fmoc, other amino acids in the peptide chain may require side-chain protection that is stable to the basic conditions used for Fmoc removal.
Common acid-labile protecting groups for this purpose include tert-butoxycarbonyl (Boc) for lysine and tryptophan, and tert-butyl (tBu) for aspartic acid, glutamic acid, serine, threonine, and tyrosine. lifetein.com These groups are typically removed at the final step of synthesis using strong acids like trifluoroacetic acid (TFA). lifetein.com
For more complex derivatization strategies, such as the synthesis of branched or cyclic peptides, additional orthogonal protecting groups are necessary. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) groups are particularly useful for protecting the ε-amino group of lysine. lifetein.comchempep.com These groups are stable to both the acidic conditions used for Boc/tBu removal and the basic conditions for Fmoc removal. chempep.com The Dde and ivDde groups can be selectively removed using a solution of hydrazine (B178648) or hydroxylamine, allowing for specific modification of the lysine side chain while the rest of the peptide remains protected. lifetein.comchempep.com This strategy enables the introduction of labels, crosslinkers, or other moieties at a defined position within the peptide. lifetein.com
Another orthogonal protecting group for the lysine side chain is the allyloxycarbonyl (Alloc) group, which can be removed under neutral conditions using a palladium catalyst. chempep.com This adds another layer of selectivity to the synthetic chemist's toolbox.
Table 3: Common Orthogonal Protecting Groups Used with Fmoc Chemistry
| Protecting Group | Chemical Name | Cleavage Condition | Typical Use |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | 20% Piperidine in DMF (Base) | α-Amino group protection |
| Boc | tert-Butoxycarbonyl | Trifluoroacetic Acid (TFA) (Acid) | Side-chain protection (e.g., Lys, Trp) |
| tBu | tert-Butyl | Trifluoroacetic Acid (TFA) (Acid) | Side-chain protection (e.g., Asp, Glu, Ser, Thr, Tyr) |
| Dde/ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | 2% Hydrazine in DMF | Orthogonal side-chain protection (e.g., Lys) |
| Alloc | Allyloxycarbonyl | Pd(0) catalyst | Orthogonal side-chain protection (e.g., Lys) |
Purification and Isolation Techniques for Research Applications
Chromatographic Methods (e.g., HPLC) for Compound Purity in Research
High-performance liquid chromatography (HPLC) is an indispensable tool for the purification and analysis of this compound in research settings. Given that this compound is often used in sensitive applications like peptide synthesis and bioassays, achieving a high degree of purity is paramount. peptide.comaatbio.com Commercial sources often specify a purity of ≥95% or higher, as determined by HPLC. sigmaaldrich.comsigmaaldrich.com
Reverse-phase HPLC (RP-HPLC) is the most common chromatographic method employed. In this technique, a nonpolar stationary phase is used with a polar mobile phase. For the purification of this compound, typical mobile phases consist of a gradient of water and an organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA) to improve peak shape and resolution. rsc.org The hydrophobic Fmoc group and the biotin moiety contribute to the retention of the compound on the nonpolar column, allowing for its separation from more polar or less hydrophobic impurities.
The purity of the starting materials, including the Fmoc-amino acids, can significantly impact the purity of the final peptide product. Research has shown that purifying the individual Fmoc-amino acids prior to solid-phase peptide synthesis can lead to a substantial increase in the purity of the crude peptide, reducing the burden on downstream purification steps like preparative HPLC. ajpamc.com
Analytical HPLC is used to assess the purity of the final product, while preparative HPLC is employed to isolate larger quantities of the purified compound. rsc.org The detection is typically performed using a UV detector, as the fluorenyl group of the Fmoc protecting group has a strong UV absorbance.
Table 1: HPLC Analysis Parameters for this compound
| Parameter | Typical Value/Condition |
| Column | C18 (Reverse-Phase) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | A linear gradient of increasing Mobile Phase B |
| Detection | UV Absorbance (typically at 254 nm or 280 nm) |
| Purity Specification | ≥95% |
This table represents typical parameters and may vary depending on the specific application and instrumentation.
Other Advanced Separation Technologies
Beyond standard chromatographic methods, other advanced separation technologies can be employed for the purification and isolation of this compound and related biotinylated compounds.
Recrystallization is a classic and effective method for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, which are present in smaller amounts, remain in the solution. This technique can be highly effective for removing minor impurities and can significantly enhance the purity of the final product. The choice of solvent is critical and is often determined empirically. For Fmoc-protected amino acids, recrystallization from solvent systems like ethyl acetate/hexane is a common practice. thermofisher.com Studies have demonstrated that recrystallization of Fmoc-amino acids can improve their purity, which in turn leads to higher purity of synthesized peptides. ajpamc.com
Affinity Chromatography is a powerful technique that exploits the specific and high-affinity interaction between biotin and avidin or streptavidin. wikipedia.org While this method is more commonly used for the purification of biotinylated peptides or proteins, the principle can be applied. sigmaaldrich.com The crude sample containing the biotinylated compound is passed through a column with immobilized avidin or streptavidin. The biotin-containing molecules bind to the column, while impurities are washed away. Elution of the purified compound can be challenging due to the very strong biotin-avidin interaction and often requires harsh denaturing conditions. wikipedia.org A milder alternative is to use iminobiotin, an analog that binds to avidin at alkaline pH but can be eluted at a lower pH. wikipedia.org
Solid-Phase Extraction (SPE) is another useful technique for sample cleanup and purification. It operates on principles similar to HPLC but is typically used for sample preparation rather than high-resolution separation. SPE cartridges with different sorbents can be used to selectively retain the compound of interest or the impurities. For instance, a reverse-phase SPE cartridge could be used to retain this compound while allowing more polar impurities to pass through. The purified compound is then eluted with a stronger, less polar solvent.
Advanced Applications in Peptide and Protein Engineering
Integration into Solid-Phase Peptide Synthesis (SPPS) for Labeled Peptide Generation
Fmoc-D-Lys(Biotin)-OH is specifically designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the artificial production of peptides. acs.org It allows for the precise introduction of a biotin (B1667282) label into a growing peptide chain, which can then be used for a multitude of detection, purification, and diagnostic applications. biotium.com
The primary strategy for using this compound involves its direct incorporation as a monomeric building block during the SPPS process. The Fmoc group protects the α-amino group, allowing the carboxyl group to be activated and coupled to the free amine of the growing peptide chain attached to the solid support. creative-peptides.com Following coupling, the Fmoc group is selectively removed using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), to expose the α-amino group for the next coupling cycle. thermofisher.comrsc.org
This process ensures that the biotin molecule, which is attached to the lysine's ε-amino side chain, is placed at a specific, predetermined position within the peptide sequence. chempep.com The biotin group itself is stable to the conditions of both Fmoc deprotection and subsequent amino acid couplings, remaining intact throughout the synthesis. thermofisher.com This site-specific incorporation is crucial for functional studies where the position of the label can significantly impact the peptide's biological activity and interaction with its targets. biotium.com An alternative strategy involves using an orthogonally protected lysine (B10760008) derivative, such as Fmoc-Lys(Dde)-OH, where the Dde group can be removed on-resin to allow for the specific labeling of that lysine side chain with an activated biotin molecule post-synthesis. sigmaaldrich.com However, the direct incorporation of this compound is often more straightforward for introducing a simple biotin tag. sigmaaldrich.com
While powerful, the integration of this compound into SPPS is not without its challenges, primarily related to its chemical properties. A significant hurdle is its low solubility in standard SPPS solvents like DMF. biotium.com This poor solubility can lead to incomplete coupling reactions, resulting in lower yields and the formation of deletion sequences, which are difficult to separate from the desired product. biotium.combroadpharm.com
To overcome these challenges, several optimization strategies have been developed. These include modifying the solvent system and utilizing advanced synthesis technologies. Research has shown that the solubility of Fmoc-Lys(Biotin)-OH is improved in N-Methyl-2-pyrrolidone (NMP) or in solvent mixtures. biotium.com For instance, adding diisopropylethylamine (DIPEA) to DMF or using a mixture of dichloromethane (B109758) (DCM) and NMP can enhance solubility and facilitate more efficient coupling. biotium.com For particularly difficult or hydrophobic sequences, additives like 1–5% hexafluoroisopropanol (HFIP) or 2% v/v dimethyl sulfoxide (B87167) (DMSO) can be used to disrupt peptide aggregation and improve coupling efficiency. thermofisher.com Furthermore, the application of microwave-assisted SPPS can accelerate reaction times and drive couplings to completion, significantly improving the purity and yield of the final biotinylated peptide. broadpharm.com
Table 1: Challenges and Optimization Strategies for this compound in SPPS
| Challenge | Underlying Cause | Optimization Strategy | Research Finding | Citation |
|---|---|---|---|---|
| Low Coupling Efficiency | Poor solubility of this compound in standard DMF solvent. | Use alternative solvents or additives. | Solubility is improved in NMP or a 2:1 (v/v) mixture of DCM and NMP. Adding DIPEA to DMF also increases solubility. | biotium.com |
| Peptide Aggregation | Interchain hydrogen bonding, especially in hydrophobic sequences. | Add chaotropic agents or use specialized solvents. | Adding 1-5% HMPA to DMF or 2% v/v DMSO can reduce aggregation and improve coupling. | thermofisher.com |
| Incomplete Reactions | Steric hindrance and slow reaction kinetics. | Use high-energy methods or advanced coupling reagents. | Microwave-assisted SPPS can accelerate synthesis and drive reactions to completion. Coupling reagents like HBTU/HATU are effective. | biotium.combroadpharm.com |
| Side Product Formation | Undesired reactions during synthesis or final cleavage. | Optimize cleavage conditions with scavengers. | The use of scavengers like ethanedithiol (EDT) and p-cresol (B1678582) during TFA cleavage can improve crude peptide yields. | wikipedia.org |
A key advanced application of this compound stems from its "D" configuration. Peptides synthesized from D-amino acids are enantiomers of natural L-peptides and are referred to as D-peptides or "mirror-image" peptides. This chirality provides a profound biological advantage: D-peptides are highly resistant to degradation by natural proteases, which are chiral enzymes evolved to specifically recognize and cleave L-peptides. This proteolytic stability results in a significantly longer half-life in biological systems, making D-peptides attractive candidates for therapeutic development.
This compound is an essential tool for creating biotin-labeled D-peptides. These labeled peptides are used in techniques like mirror-image phage display. In this method, a target protein made of D-amino acids is chemically synthesized and used to screen a phage library displaying L-peptides. The identified L-peptide binders are then synthesized in their D-enantiomeric form, creating a protease-resistant D-peptide that binds to the natural L-protein target with high affinity and specificity. The incorporation of a biotinylated D-lysine residue via this compound during the synthesis of these D-peptides facilitates their detection and purification in these screening and validation assays.
Table 2: Comparison of L-Peptides and D-Peptides
| Property | L-Peptides | D-Peptides | Citation |
|---|---|---|---|
| Chirality | Composed of L-amino acids (natural form). | Composed of D-amino acids (mirror-image form). | |
| Protease Susceptibility | Readily degraded by natural proteases. | Highly resistant to degradation by natural proteases. | |
| Biological Half-Life | Generally short in vivo. | Significantly extended in vivo. | |
| Immunogenicity | Can elicit an immune response. | Generally low immunogenicity. |
| Synthesis | Can be produced biologically or synthetically. | Must be produced by chemical synthesis (e.g., SPPS). | |
Challenges and Optimization in Coupling Efficiency and Yield in SPPS
Bioconjugation Techniques for Biomolecular Labeling
Once a peptide containing D-Lys(Biotin) has been synthesized and purified, the biotin moiety serves as a versatile handle for bioconjugation. This process relies on the exceptionally strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) or streptavidin (Kd ≈ 10⁻¹⁴ M), which is one of the strongest known non-covalent interactions in nature and is functionally irreversible under most conditions. biotium.com
While the biotin-streptavidin interaction itself is non-covalent, the biotin tag, which is covalently attached to the D-lysine residue within the peptide, enables the stable association of the peptide with streptavidin-conjugated molecules. This allows for the labeling and study of proteins and enzymes. For instance, a biotinylated D-peptide can be used as a probe to identify and capture interacting proteins from a complex mixture in pulldown assays. wikipedia.org In this application, the biotinylated peptide is immobilized on streptavidin-coated beads, which then serve as an affinity matrix to isolate binding partners.
Furthermore, this technique is used to construct larger biomolecular complexes for functional studies. A biotinylated enzyme can be conjugated to a biotinylated antibody through a streptavidin bridge, creating a targeted enzymatic system. For imaging applications, the biotinylated peptide can be detected by binding to fluorescently labeled streptavidin, allowing for the visualization of the peptide's localization in cells or tissues. wikipedia.org
The utility of biotin labeling via this compound extends to the study of nucleic acids, primarily through the use of Peptide Nucleic Acids (PNAs). PNAs are synthetic DNA/RNA analogs with a neutral peptide-like backbone, which allows them to bind to complementary DNA or RNA sequences with high specificity and affinity. thermofisher.com By incorporating a biotinylated lysine residue into a PNA sequence during its synthesis, a highly specific, labeled probe for nucleic acids can be created. thermofisher.com
These biotinylated PNA probes have found significant use in diagnostics and molecular biology. A notable research application is in the development of rapid diagnostic tests, such as lateral flow assays (LFAs) for viral detection. In one such system designed for SARS-CoV-2, a biotinylated PNA probe is used to specifically bind to amplified viral RNA, which is then captured on a test strip via streptavidin for visual detection. acs.org Another advanced application is in RNA pulldown assays, where a biotinylated PNA probe is used to selectively isolate a specific target RNA molecule from total cell lysate for further analysis. chempep.com This demonstrates the power of using peptides functionalized with this compound to create tools for probing the world of nucleic acids.
Development of Biotinylated Probes for Receptor-Ligand Interaction Studies
The ability to study the intricate interactions between receptors and their ligands is paramount to understanding cellular signaling, disease pathogenesis, and drug action. Biotinylated probes, synthesized using this compound, are powerful tools for this purpose. aatbio.compeptide.com By incorporating this compound during solid-phase peptide synthesis (SPPS), researchers can create peptides with a strategically placed biotin molecule. sigmaaldrich.comaatbio.com This biotin tag does not typically interfere with the peptide's biological activity but provides a potent handle for detection, purification, and quantification through its exceptionally strong and specific interaction with streptavidin or avidin. peptide.comaatbio.com
These biotinylated peptide probes are instrumental in various receptor-ligand binding assays. For instance, they have been employed to investigate adenosine (B11128) receptors, where the high affinity of the biotinylated ligands was maintained, allowing for detailed characterization of receptor binding. nih.gov In another application, biotinylated parathyroid hormone analogs were synthesized to analyze their interaction with the parathyroid hormone receptor in living cells and to facilitate the purification of hormone-receptor complexes. medchemexpress.com
The use of biotinylated probes offers a significant advantage in terms of signal amplification. When a biotinylated probe binds to its receptor, it can be detected using streptavidin conjugated to a fluorescent dye or an enzyme. aatbio.compeptide.com Since one streptavidin molecule can bind up to four biotin molecules, this leads to a substantial enhancement of the detection signal compared to directly labeling the peptide. peptide.com This amplification is crucial for studying low-abundance receptors or when high sensitivity is required.
Table 1: Examples of Biotinylated Probes in Receptor-Ligand Studies
| Biotinylated Peptide Probe | Target Receptor | Application | Research Finding |
|---|---|---|---|
| Nε-Biotinyl-D-lysyl-ADAC | A1-adenosine receptor | Competitive binding assays | Maintained high-affinity binding, enabling detailed receptor characterization. nih.gov |
| Biotinylated Parathyroid Hormone (1-34) | Parathyroid Hormone Receptor | Analysis of hormone-receptor interactions | Used for analyzing interactions in living cells and purifying receptor complexes. medchemexpress.com |
| Biotinylated Substance P | Neurokinin 1 Receptor (NK1R) | Neuromodulator interaction studies | Acts as a tagged neurotransmitter for studying NK1R binding. medchemexpress.com |
Development of Affinity-Based Research Tools
The high-affinity interaction between biotin and streptavidin is not only beneficial for detection but also forms the basis for powerful affinity-based research tools. This compound is central to the creation of these tools, enabling the development of affinity columns for protein purification, biotinylated surfaces for biomolecular immobilization, and platforms for high-throughput screening. iris-biotech.desigmaaldrich.com
Affinity chromatography is a highly specific method for purifying proteins from complex mixtures. This technique relies on the specific binding interaction between a target protein and a ligand that is immobilized on a solid support, or matrix. By synthesizing a peptide ligand with a biotin tag using this compound, this peptide can then be immobilized on a streptavidin-coated chromatography resin to create a highly specific affinity column. iris-biotech.de
This approach has been successfully used to purify receptors and other binding proteins. For example, a biotinylated peptide ligand can be incubated with a cell lysate containing its target receptor. The resulting peptide-receptor complex is then captured on a streptavidin-agarose column, while non-binding proteins are washed away. Subsequently, the purified receptor can be eluted from the column. This method has been applied in the purification of various receptors, including opioid receptors, using peptide-based affinity labels. nih.gov
The synthesis of these affinity matrices requires careful planning. The biotinylated peptide ligand is typically attached to a solid support, such as agarose (B213101) beads, that has been pre-functionalized with streptavidin. The strong and stable nature of the biotin-streptavidin interaction ensures minimal leaching of the ligand from the column, leading to a robust and reusable purification system. researchgate.net
Table 2: Components for Affinity Column Fabrication
| Component | Role | Key Characteristics |
|---|---|---|
| Solid Support | Provides the solid phase for chromatography. | Typically agarose or magnetic beads; porous to allow protein access. |
| Streptavidin Coating | Binds the biotinylated ligand to the support. | High density of streptavidin molecules for high binding capacity. |
| Biotinylated Ligand | Specifically binds the target protein. | Synthesized with this compound; high affinity and specificity for the target. sigmaaldrich.com |
| Elution Buffer | Releases the target protein from the column. | Conditions are chosen to disrupt the ligand-target interaction without denaturing the protein. |
The immobilization of biomolecules onto solid surfaces is a critical technology for a wide range of applications, including biosensors, microarrays, and studies of cell-surface interactions. This compound is instrumental in creating biotinylated surfaces that can be used to specifically and orientably immobilize proteins and other biomolecules. mdpi.com
The general strategy involves functionalizing a surface (e.g., glass, gold, or a polymer) with streptavidin. A peptide or other biomolecule that has been biotinylated using this compound can then be introduced to the surface, where it will be captured via the biotin-streptavidin interaction. This results in a well-defined and stable immobilization of the biomolecule. sartorius.com This method allows for precise control over the density and orientation of the immobilized molecules, which is often crucial for their function.
Research has demonstrated the use of this technique for creating protein microarrays, where different biotinylated proteins are immobilized at specific locations on a streptavidin-coated slide. mdpi.com These microarrays can then be used to study protein-protein interactions, screen for enzyme inhibitors, or detect antibodies in a high-throughput manner. The use of a polyethylene (B3416737) glycol (PEG) spacer between the biotin and the peptide can further enhance the performance of these surfaces by reducing non-specific binding and improving the accessibility of the immobilized biomolecule. aatbio.com
High-throughput screening (HTS) is a drug discovery process that allows for the rapid testing of large numbers of compounds for their ability to modulate a specific biological target. Biotinylation strategies using reagents like this compound are frequently integrated into HTS platforms to facilitate the detection and isolation of "hit" compounds. sartorius.comuni-freiburg.de
In one common HTS format, a biotinylated peptide or protein is used as a probe to identify small molecules or other peptides that can disrupt a specific protein-protein interaction. uni-freiburg.de For example, a biotinylated peptide corresponding to a key binding region of a protein can be incubated with its binding partner and a library of test compounds. The biotinylated peptide is then captured on a streptavidin-coated microplate. If a test compound successfully inhibits the interaction, the amount of the binding partner captured on the plate will be reduced, which can be measured using a variety of detection methods. mit.edu
This approach has been used to screen for inhibitors of the interaction between the tumor suppressor protein p53 and its negative regulator MDM2. mit.edu Biotinylated peptides derived from p53 were used to identify compounds that could block the p53-MDM2 interaction, a promising strategy for cancer therapy. The robustness and high affinity of the biotin-streptavidin interaction make it an ideal choice for the demanding requirements of HTS, where reliability and sensitivity are paramount. sartorius.com Recently, ultra-high-throughput screening platforms have been developed that can screen libraries of up to a billion synthetic compounds, with hits being identified through mass spectrometry, demonstrating the scalability of these affinity-based methods. chemrxiv.org
Mechanistic and Interactional Studies
Elucidation of Biotin-Streptavidin Binding Kinetics in Engineered Systems
The interaction between biotin (B1667282) and streptavidin (or avidin) is one of the strongest non-covalent bonds known in biology, a characteristic that is widely exploited in research. avcr.cz The incorporation of biotin via a linker, such as the lysine (B10760008) side chain in Fmoc-D-Lys(Biotin)-OH, introduces additional variables that can modulate this powerful interaction.
The lysine backbone of this compound functions as a spacer arm between the biotin molecule and the peptide it is attached to. The length and flexibility of such spacers are critical factors that influence the accessibility of the biotin moiety for binding to streptavidin. thermofisher.com
Theoretical and experimental studies have demonstrated that the length of the spacer arm can significantly impact binding efficiency. nih.govacs.orgnih.gov When biotin is attached to a surface or a large biomolecule, a short spacer can lead to steric hindrance, where the bulk of the parent molecule or the surface itself physically obstructs the approach of the large streptavidin protein (approximately 60 kDa) to the much smaller biotin molecule. Increasing the spacer arm length extends the biotin moiety away from the potentially interfering structures, thereby improving its availability for binding. thermofisher.comthermofisher.com
Research using biotinylation reagents with varying spacer arm lengths has shown a direct correlation between increased length and improved dose-response curves in enzyme-labeled streptavidin assays. This suggests that longer spacers minimize the steric hindrance effect. Furthermore, the flexibility and length of the spacer can influence the structure of the resulting biotin-streptavidin complex. nih.govnih.gov Studies with poly(ethylene oxide) (PEO) spacers have shown that long, flexible spacers can lead to the formation of thick, multi-layered protein structures on a surface, as the polymer chains can stretch and contort to optimize binding. nih.govacs.orgnih.gov Conversely, for applications where streptavidin acts as a linker to other biotinylated molecules, shorter spacers that prevent multilayer formation may be preferable to ensure all bound streptavidin molecules are available for subsequent interactions. nih.govacs.orgnih.gov
The molecular environment, including factors like protein surface coverage and the presence of other interacting molecules, also plays a crucial role. At low protein concentrations, attractive forces between streptavidin molecules can lead to the formation of protein domains on the surface. nih.govnih.gov As concentration increases, a competition between these attractive forces and steric repulsion determines the final structure and stability of the bound layer. nih.govnih.gov
The stereochemistry of the amino acid linker, such as the D-lysine in this compound, can have subtle but important effects on biotin-avidin recognition. While the core binding interaction occurs between the ureido ring of biotin and the binding pocket of avidin (B1170675) or streptavidin, the spatial presentation of the biotin molecule is dictated by the linker to which it is attached. wiley.com
Proteases, such as trypsin, specifically recognize and cleave peptide bonds at the carboxyl side of L-amino acids like L-lysine and L-arginine. mdpi.commdpi.com The incorporation of a D-lysine residue renders the peptide bond resistant to this enzymatic cleavage. researchgate.netmdpi.com This stereochemical difference at the alpha-carbon of lysine fundamentally alters the peptide's backbone conformation in that region.
While direct comparative studies on binding kinetics of biotin attached to L-lysine versus D-lysine within the same peptide sequence are not extensively documented, the altered stereochemistry of the D-lysine will necessarily change the conformational freedom and the average spatial orientation of the attached biotin moiety. This can influence the "on-rate" of biotin binding to avidin by affecting the ease with which the biotin can adopt the correct orientation to enter the binding pocket. However, once bound, the extremely strong affinity of the interaction is unlikely to be significantly affected by the linker's original stereochemistry. The primary advantage conferred by the D-lysine is not in modulating the binding affinity itself, but in protecting the peptide from degradation, thus preserving the biotin tag in biological environments for longer periods. frontiersin.orgnih.gov
Influence of Spacer Length and Molecular Environment on Binding Dynamics
Impact of Biotinylation on Peptide Conformation and Stability in Research Models
The covalent attachment of a molecule like biotin to a peptide can influence its intrinsic properties, including its three-dimensional structure and its stability against enzymatic degradation. The use of a D-amino acid linker adds another layer of control over these properties.
The impact of biotinylation on peptide and protein conformation is not uniform and depends on the specific protein, the site of biotinylation, and the nature of the linker. nih.gov In some cases, biotinylation has been shown to have minimal effect on the secondary structure. For example, studies on bovine serum albumin and human lysozyme (B549824) using circular dichroism spectroscopy found that biotin conjugation did not induce significant structural changes. nih.gov
One of the most significant advantages of using this compound is the enhanced resistance of the resulting peptide to proteolytic enzymes. mdpi.com Proteases are highly stereospecific and are evolved to recognize and cleave peptide bonds involving L-amino acids, which constitute the vast majority of naturally occurring proteins. researchgate.netmdpi.com
Peptides containing D-amino acids, such as D-lysine, are poor substrates for common proteases like trypsin and chymotrypsin. mdpi.com Studies have systematically shown that substituting L-lysine residues with D-lysine residues in antimicrobial peptides dramatically increases their stability in the presence of these enzymes. mdpi.comfrontiersin.org For example, an analog of the antimicrobial peptide CM15, where three L-lysines were replaced with D-lysines (D³,⁷,¹³), showed minimal digestion by trypsin and chymotrypsin, whereas the original all-L peptide was almost completely degraded within 20 minutes. mdpi.com This resistance to degradation significantly increases the biological half-life of the peptide, making it more suitable for in vivo applications. mdpi.comfrontiersin.orgnih.gov
Conformational Analysis of Biotinylated Peptides
Investigation of Peptide Activity Modulation through Biotinylation in Pre-Clinical Models
Beyond its use as a simple tag for detection or purification, biotinylation can actively modulate the biological activity of peptides in pre-clinical research. This modulation can be intentional, aiming to improve therapeutic properties, or an unintended consequence of the modification.
In one pre-clinical study, biotinylation of the peptide hormone exendin-4 (B13836491), used in diabetes treatment, was reported to enhance its hypoglycemic effects. peptide.com Significantly, the incorporation of biotinylated lysine resulted in a product that showed potential for oral administration, highlighting how the modification can alter a peptide's pharmacokinetic properties. peptide.com
In cancer research, biotinylated peptides serve as crucial tools for identifying molecular targets. A novel D-amino acid peptide, HYD1, which induces cell death in multiple myeloma, was biotinylated to perform pull-down assays. ashpublications.org This chemical biology approach successfully identified the cell surface receptor CD44 as the binding partner for the peptide. ashpublications.org Subsequent development led to a cyclized, more potent version of the peptide with robust in vivo activity in myeloma models, demonstrating a pathway from a biotinylated probe to a potential therapeutic agent. ashpublications.org
Biotinylation is also a key strategy in the development of peptide-based vaccines and immunomodulators. researchgate.netnih.gov By attaching biotin, researchers can study the peptide's interaction with immune cells, track its delivery, and assess its ability to elicit an immune response in pre-clinical models. The stability conferred by D-amino acids in these constructs is particularly valuable, as it can prolong the peptide's presence and enhance its immunomodulatory effects. nih.govacs.org
Studies on Modified Biological Activities of Biotinylated Peptides (e.g., exendin-4 analogues)
The modification of peptides with biotin can significantly alter their biological properties, as demonstrated in studies with exendin-4 analogues. Exendin-4 is a potent glucagon-like peptide-1 (GLP-1) receptor agonist used in the management of type 2 diabetes. anaspec.com However, its therapeutic efficacy can be limited by its susceptibility to enzymatic degradation. researchgate.net The introduction of a biotin moiety, often through this compound or its L-isomer equivalent during solid-phase peptide synthesis, has been investigated as a strategy to enhance its stability and bioavailability. peptide.comchempep.com
Research has shown that biotinylation of exendin-4 at specific lysine residues can lead to analogues with improved pharmacological profiles without compromising their primary biological function. researchgate.netpeptide.com A study focused on creating orally active GLP-1 receptor agonists prepared three different biotinylated exendin-4 analogues: Lys(27)-Biotin-Exendin-4 (MB1-Ex-4), Lys(12)-Biotin-Exendin-4 (MB2-Ex-4), and a dual-biotinylated version, Lys(12, 27)-Biotin-Exendin-4 (DB-Ex-4). researchgate.netnih.gov
These biotinylated peptides were found to preserve their binding affinity for the GLP-1 receptor and were as potent as the native exendin-4 in stimulating insulin (B600854) secretion in both murine insulinoma cells (RIN-m5F) and isolated rat islets. researchgate.netnih.gov The key advantage observed was a significant increase in enzymatic stability. researchgate.net In particular, the DB-Ex-4 analogue demonstrated a nine-fold greater stability against degradation by rat intestinal fluid compared to unmodified exendin-4. researchgate.netnih.gov This enhanced stability is a critical factor for the development of orally administered peptide therapeutics. peptide.com
The improved stability translated into enhanced hypoglycemic effects in vivo. researchgate.net When orally administered to diabetic mice (db/db mice), the biotinylated analogues showed a marked improvement in their ability to lower blood glucose levels compared to native exendin-4. researchgate.netnih.gov
| Analogue | Modification | Relative Stability vs. Exendin-4 (in rat intestinal fluid) | Receptor Binding Affinity | Insulin Secretion Potency |
|---|---|---|---|---|
| Exendin-4 (Native) | None | 1.0-fold | Standard | Standard |
| MB1-Ex-4 | Biotin at Lysine-27 | Data not specified | Preserved, as potent as exendin-4 researchgate.netnih.gov | As potent as exendin-4 researchgate.netnih.gov |
| MB2-Ex-4 | Biotin at Lysine-12 | Data not specified | Preserved, as potent as exendin-4 researchgate.netnih.gov | As potent as exendin-4 researchgate.netnih.gov |
| DB-Ex-4 | Biotin at Lysine-12 and Lysine-27 | 9.0-fold increase researchgate.netnih.gov | Preserved, as potent as exendin-4 researchgate.netnih.gov | As potent as exendin-4 researchgate.netnih.gov |
These findings highlight that biotinylation, facilitated by reagents like this compound, is a viable strategy to modify the bioactivity of peptides, enhancing their stability and potential for alternative delivery routes while maintaining their essential therapeutic action. researchgate.netchempep.com
Effects on Protein-Protein Interaction Modulators
One major application is in affinity-based screening and purification. wikipedia.org Peptides designed to inhibit or stabilize specific PPIs can be synthesized with a biotin tag. nih.gov This tag allows the peptide to be immobilized on a streptavidin-coated surface for use in assays to identify or characterize its binding partners. nih.gov For instance, in a study aimed at identifying peptide inhibitors of the p53-MDM2 interaction, a biotinylated version of a target protein (MDM2) was used to screen a library of synthetic peptides to find those that could disrupt this critical cancer-related interaction. nih.gov
Furthermore, biotinylation is central to proximity-labeling techniques such as BioID (Biotin Identification) and Proximity Utilizing Biotinylation (PUB). researchgate.netacs.orgnih.gov In these methods, a protein of interest is fused to a biotin ligase (like BirA). researchgate.netacs.org When this fusion protein is expressed in cells, it biotinylates any proteins that come into close proximity. nih.gov The subsequent isolation of these biotinylated proteins via streptavidin affinity capture allows for the identification of interaction partners. nih.gov Synthetic biotinylated peptides, prepared using this compound, are often used as positive controls or as competitive binders in these assays to validate the interactions.
In the development of modulators for G protein-coupled receptors (GPCRs), biotinylated peptides have been synthesized to study their interaction with Gα proteins. nih.gov Researchers synthesized a series of biotinylated peptides to act as nucleotide exchange modulators. nih.gov The biotin tag, introduced via Fmoc-Lys(Biotin)-OH, was essential for studying the binding kinetics of these peptides to their Gα protein targets using Surface Plasmon Resonance (SPR), where the biotinylated peptide is immobilized on a streptavidin-coated sensor chip. nih.gov
| Technique | Role of Biotinylation (via this compound) | Example Application | Reference |
|---|---|---|---|
| Affinity Selection / Screening | Immobilization of a biotinylated peptide or protein to screen for binding partners or inhibitors. | Screening peptide libraries against biotinylated MDM2 to find inhibitors of the p53-MDM2 interaction. | nih.gov |
| Proximity Labeling (e.g., BioID, PUB) | Enables the capture and identification of proteins that are spatially close to a protein of interest fused with a biotin ligase. Biotinylated peptides can serve as controls. | Detecting the interaction between two proteins by fusing one to a biotin ligase (BirA) and the other to an acceptor peptide (AP); interaction leads to biotinylation of the AP. | researchgate.netacs.org |
| Surface Plasmon Resonance (SPR) | Allows for the stable immobilization of a peptide ligand onto a streptavidin-coated sensor chip to measure binding kinetics with an analyte protein. | Analyzing the binding of G protein modulatory peptides to Gα proteins to determine affinity (Kd values). | nih.gov |
The use of this compound to create precisely biotinylated peptides is therefore indispensable for the design and functional analysis of protein-protein interaction modulators, facilitating the discovery and characterization of new therapeutic leads.
Analytical and Characterization Methodologies for Research Outcomes
Spectroscopic Techniques for Structural Elucidation of Conjugates
Spectroscopic methods provide invaluable information regarding the molecular weight, structure, and conformation of biotinylated peptides and proteins.
ESI-MS is particularly useful for analyzing peptides and proteins, providing accurate mass measurements. For instance, in the synthesis of a library of metalloprotease inhibitors, ESI-MS was used to confirm the mass of the Fmoc-Lys(Biotin)-OH containing product, with a calculated [M+H]+ of 595.3 and a found value of 595.2. rsc.org
MALDI-TOF MS is also frequently used, especially for the analysis of complex peptide mixtures and for assessing the outcomes of biotinylation reactions. thno.org For example, after enriching biotinylated peptides, MALDI-TOF can be used for their analysis. Studies have shown a direct correlation between the biotin (B1667282) content in peptide samples and the subsequent detection of biotin-modified peptides by mass spectrometry. acs.org
Table 1: Representative Mass Spectrometry Data for Biotinylated Compounds
| Compound/Peptide | MS Technique | Calculated Mass (Da) | Observed Mass (Da) | Source |
|---|---|---|---|---|
| Fmoc-Lys(Biotin)-OH | ESI-MS | 595.3 ([M+H]+) | 595.2 ([M+H]+) | rsc.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural and conformational analysis of biotinylated molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to elucidate the three-dimensional structure and study the effects of biotinylation on the peptide or protein backbone.
¹H NMR provides information on the chemical environment of protons within the molecule. The chemical shifts of protons in the biotin moiety can indicate its positioning relative to other parts of the molecule or its interaction with the solvent. core.ac.uk For instance, the proton chemical shifts of biotin attached to gramicidin (B1672133) A were found to be very similar to those of unmodified biotin in water, suggesting the biotin group is located in the aqueous phase outside the micelle. core.ac.uk
2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in determining the spatial proximity of atoms, which is crucial for defining the three-dimensional structure of the conjugate. core.ac.ukresearchgate.net Transferred NOESY (Tr-NOESY) is particularly useful for studying the conformation of a ligand, such as a biotinylated peptide, when bound to a larger protein like streptavidin. nih.gov These studies can reveal that the covalent attachment of a biotin group, for example to the C-terminus of gramicidin A, does not disrupt the peptide's helical structure. core.ac.uk
Table 2: Illustrative ¹H NMR Chemical Shift Perturbations (CSPs) of Biotin upon Binding to Streptavidin
| Biotin Proton | CSP (ppm) |
|---|---|
| a | -2.89 |
| b | -2.89 |
| h | -0.49 |
| h' | -0.49 |
Data derived from studies on a monomeric streptavidin mutant. acs.org
Mass Spectrometry (MS) for Product Characterization
Chromatographic Analysis of Bioconjugates and Peptides
Chromatographic techniques are indispensable for the purification and analysis of biotinylated molecules, ensuring the homogeneity and purity of the research-grade material.
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of Fmoc-D-Lys(Biotin)-OH and the resulting biotinylated peptides. chemimpex.comavantorsciences.com Reversed-phase HPLC (RP-HPLC) is the most common mode used, separating molecules based on their hydrophobicity. americanpeptidesociety.org
In a typical RP-HPLC setup for analyzing biotinylated peptides, a C18 column is used with a gradient of an organic solvent (like acetonitrile) in an aqueous mobile phase, often containing an ion-pairing agent such as trifluoroacetic acid (TFA). rsc.orgnih.gov This method is highly effective for separating the desired biotinylated product from unreacted starting materials and other impurities. The purity of commercially available this compound is often specified as ≥95.0% or higher as determined by HPLC. avantorsciences.comsigmaaldrich.com
Table 3: Typical HPLC Parameters for Analysis of Biotinylated Peptides
| Parameter | Description | Source |
|---|---|---|
| Column | C18 or C4 analytical column | nih.gov |
| Mobile Phase A | 0.1% TFA in water | rsc.org |
| Mobile Phase B | 0.1% TFA in acetonitrile | rsc.org |
| Detection | UV at 223 nm or 280 nm | nih.gov |
For highly complex mixtures of biotinylated proteins or peptides, such as those found in proteomics studies, single-dimension HPLC may not provide sufficient resolution. In such cases, multidimensional chromatography techniques are employed. acs.org
Multidimensional Protein Identification Technology (MudPIT) is a powerful approach that often combines strong cation exchange (SCX) chromatography with RP-HPLC coupled directly to tandem mass spectrometry (MS/MS). nih.govnih.gov This allows for the separation of complex peptide mixtures first by charge and then by hydrophobicity, significantly increasing the number of identified proteins. acs.orgnih.gov Other advanced techniques include the coupling of size-exclusion chromatography (SEC) with RP-HPLC. nih.gov These sophisticated methods are crucial for in-depth proteomic analyses where biotinylated peptides are used as probes. researchgate.netchemie.de
High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation
Quantitative Assessment of Biotinylation Efficiency in Research Constructs
Determining the degree of biotinylation is a critical quality control step to ensure the consistency and effectiveness of biotin-based assays. Several methods are available for quantifying the number of biotin molecules incorporated per protein or peptide.
One of the most common methods is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. aatbio.com This colorimetric assay is based on the displacement of the HABA dye from avidin (B1170675) or streptavidin by the biotinylated sample, leading to a decrease in absorbance at 500 nm. acs.orgassaygenie.com This change in absorbance is proportional to the amount of biotin present. aatbio.com
Other methods include fluorescence-based assays. One such method relies on the quenching of the intrinsic fluorescence of avidin or streptavidin upon binding to biotin. nih.gov Another involves the use of fluorescently labeled streptavidin, where the enhancement of fluorescence upon binding to biotin is measured. nih.gov For more precise quantification, especially when steric hindrance might be an issue with larger proteins, methods involving the complete hydrolysis of the biotinylated protein followed by HPLC analysis of the liberated biotin can be used. nih.gov
Table 4: Comparison of Biotin Quantification Methods
| Method | Principle | Advantages | Disadvantages | Source |
|---|---|---|---|---|
| HABA Assay | Colorimetric; displacement of HABA from avidin/streptavidin | Simple, well-established | Lower sensitivity, potential for steric hindrance | aatbio.comacs.org |
| Fluorescence Quenching | Quenching of avidin/streptavidin fluorescence upon biotin binding | Simple, sensitive | Can be affected by steric hindrance, may underestimate biotinylation | acs.orgnih.gov |
| Fluorescence Enhancement | Enhancement of fluorescently labeled streptavidin fluorescence upon biotin binding | Sensitive | Requires fluorescently labeled streptavidin | nih.gov |
| HPLC after Hydrolysis | Chromatographic quantification of biotin after protein digestion | Accurate, not affected by steric hindrance | More complex, requires complete hydrolysis | nih.gov |
Spectrophotometric and Fluorometric Assay Development for Biotinylation Detection
Spectrophotometric and fluorometric assays are common methods for determining the degree of biotinylation. These techniques are typically based on the displacement of a reporter molecule from an avidin or streptavidin complex by the biotinylated sample.
One of the most established spectrophotometric methods is the 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay. thermofisher.comtandfonline.com HABA dye binds to avidin, forming a colored complex that absorbs light at 500 nm. thermofisher.comtandfonline.com When a biotin-containing sample is introduced, the biotin displaces the HABA dye due to its much higher affinity for avidin. thermofisher.com This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin present in the sample. thermofisher.com While simple and widely used, the HABA assay can be limited by steric hindrance, where bulky molecules may prevent the biotin moiety from accessing the avidin binding pocket, potentially leading to an underestimation of the biotin content. tandfonline.com To mitigate this, samples can be enzymatically digested prior to the assay, though this adds complexity and time to the procedure. tandfonline.com
Fluorometric assays offer significantly higher sensitivity compared to their colorimetric counterparts, requiring less sample for analysis. thermofisher.comnih.gov These assays often operate on a similar principle of displacement. For instance, a complex of fluorescently labeled avidin and a quencher molecule, such as HABA, can be used. tandfonline.comnih.govresearchgate.net In the absence of free biotin, the quencher suppresses the fluorescence of the labeled avidin through Fluorescence Resonance Energy Transfer (FRET). tandfonline.comnih.gov Upon addition of a biotinylated sample, the biotin displaces the quencher, leading to a measurable increase in fluorescence that is directly proportional to the amount of biotin. tandfonline.comnih.gov An alternative fluorometric approach involves the quenching of the intrinsic fluorescence of avidin or streptavidin upon biotin binding. nih.gov By titrating the binding sites with a known amount of biotin before and after the addition of the biotinylated protein, the degree of biotinylation can be determined. nih.gov Some advanced fluorometric systems can detect biotin levels as low as 4 picomoles in a 0.1 mL volume. tandfonline.comnih.gov
Table 1: Comparison of Spectrophotometric and Fluorometric Biotinylation Detection Methods
| Method | Principle | Detection Wavelength/Mode | Key Advantages | Key Limitations |
|---|---|---|---|---|
| HABA Assay | Colorimetric; displacement of HABA from avidin-HABA complex by biotin. thermofisher.comtandfonline.com | Absorbance at 500 nm. thermofisher.comtandfonline.com | Simple, uses standard spectrophotometer. thermofisher.com | Lower sensitivity, potential for steric hindrance. tandfonline.com |
| Fluorescence Quenching Assay | Fluorometric; quenching of avidin/streptavidin natural fluorescence upon biotin binding. nih.gov | Fluorescence emission. nih.gov | High sensitivity, detects only accessible biotin. nih.gov | Requires a fluorometer. |
| FRET-Based Assay | Fluorometric; displacement of a quencher (e.g., HABA) from a fluorescently-labeled avidin-quencher complex by biotin, leading to increased fluorescence. tandfonline.comnih.gov | Fluorescence emission (e.g., Alexa Fluor 488 at 520 nm). tandfonline.comthermofisher.com | High sensitivity, rapid, no-wash formats available. tandfonline.com | Requires specific fluorescently-labeled reagents. |
Bio-Layer Interferometry (BLI) and Surface Plasmon Resonance (SPR) for Binding Quantification
Bio-Layer Interferometry (BLI) and Surface Plasmon Resonance (SPR) are powerful, label-free techniques that provide real-time quantitative data on biomolecular interactions. frontiersin.orgnih.gov They are extensively used to characterize the binding kinetics and affinity of biotinylated molecules with streptavidin-coated surfaces.
BLI measures the interference pattern of white light reflected from two surfaces: a layer of immobilized molecules on a biosensor tip and an internal reference layer. frontiersin.orgsartorius.com Changes in the number of molecules bound to the biosensor tip cause a shift in the interference pattern, which is monitored in real-time. sartorius.com For biotinylation studies, streptavidin-coated biosensors are used to capture biotinylated ligands, such as proteins or nucleic acids modified with this compound. frontiersin.orggatorbio.comucla.edu The subsequent binding of an analyte to this captured ligand can then be precisely measured to determine association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_D) is calculated. sartorius.com
SPR operates on a similar principle but measures changes in the refractive index at the surface of a sensor chip. nih.govkactusbio.com A thin metal film on the sensor chip is excited by a light source, creating surface plasmons. The angle at which resonance occurs is sensitive to the mass of molecules on the sensor surface. kactusbio.com In a typical setup, streptavidin is immobilized on the sensor chip to capture biotinylated molecules. nicoyalife.combiosensingusa.com The interaction of an analyte with the captured molecule is then monitored as a change in the SPR signal, providing detailed kinetic and affinity data. nih.govbioradiations.com The high affinity of the streptavidin-biotin interaction (K_D ≈ 10⁻¹⁴ to 10⁻¹⁵ M) ensures a stable baseline for subsequent interaction analysis. gatorbio.comnicoyalife.com
Both BLI and SPR offer significant advantages for characterizing biotinylated molecules, including real-time monitoring, label-free detection, and the ability to obtain comprehensive kinetic information. nih.govsartorius.com This data is crucial for understanding the functional consequences of biotinylation and for the development of robust affinity-based applications.
Table 2: Representative Kinetic Data from BLI and SPR for Biotin-Streptavidin Interactions
| Technique | Ligand | Analyte | k_a (M⁻¹s⁻¹) | k_d (s⁻¹) | K_D (M) | Reference |
|---|---|---|---|---|---|---|
| BLI | Biotinylated PD-L1 | Anti-PD-L1 | 1.5 x 10⁵ | 3 x 10⁻⁵ | 2 x 10⁻¹⁰ | gatorbio.com |
| SPR | Biotinylated IL-6R | Tocilizumab | 1.43 x 10⁵ | 4.08 x 10⁻⁵ | 2.67 x 10⁻¹⁰ | nicoyalife.com |
| SPR | Biotinylated Th10-39 | Human α-thrombin | 3.5 x 10⁶ | 3.9 x 10⁻² | 1.09 x 10⁻⁸ | biosensingusa.com |
| SPR | Biotinylated Human Claudin 18.2 VLP | Anti-Claudin 18.2 Antibody | - | - | 1.28 x 10⁻⁹ | kactusbio.com |
| SPR | Biotinylated Human GPRC5D VLP | Anti-GPRC5D antibody | - | - | 3.0 x 10⁻¹⁰ | kactusbio.com |
Emerging Research Frontiers and Future Perspectives
Development of Advanced Imaging Probes and Biosensors
The high affinity of biotin (B1667282) for avidin (B1170675) and streptavidin is a fundamental principle exploited in the development of advanced imaging probes and biosensors. Fmoc-D-Lys(Biotin)-OH is a key reagent for incorporating biotin into peptides and other biomolecules for these applications. chempep.com
Biotinylated peptides can be used to create probes that target specific cellular components or disease markers. For instance, biotinylated D-peptides are being explored for their potential to target and visualize amyloid plaques associated with neurodegenerative diseases. The use of the D-enantiomer provides resistance to enzymatic degradation, increasing the in vivo stability of these probes. rhhz.net
Furthermore, the biotin tag can be used to assemble complex imaging agents. For example, a biotinylated peptide can be attached to a streptavidin-conjugated quantum dot or fluorescent dye, creating a highly sensitive and specific imaging probe. researchgate.net Recent research has focused on developing near-infrared (NIR) fluorescent probes for tumor-specific imaging, where biotin is used to enhance the target specificity of the probes. researchgate.net
Applications in Materials Science for Engineered Biomaterials
The field of materials science is increasingly looking towards biology for inspiration in creating novel "smart" materials. This compound is finding applications in the development of engineered biomaterials with tailored properties.
One area of research involves the functionalization of 3D-printed scaffolds for tissue engineering. rsc.org By incorporating biotinylated peptides into the scaffold material, researchers can create surfaces that can specifically capture and present growth factors or other signaling molecules that are tagged with streptavidin. This allows for precise spatial control over the biochemical cues presented to cells, influencing their behavior and promoting tissue regeneration. rsc.org
The self-assembly properties of peptides are also being harnessed to create novel biomaterials. Biotinylated peptides can be designed to self-assemble into nanofibers, hydrogels, and other structures. The biotin tag can then be used to immobilize enzymes, antibodies, or other functional proteins onto the surface of these materials, creating bioactive scaffolds for a variety of applications, including biosensors and drug delivery systems.
Future Directions in Drug Discovery Research Utilizing Biotinylated D-Peptides
The use of D-peptides is a promising strategy in drug discovery due to their enhanced stability against proteases. rhhz.net this compound is a critical building block for synthesizing biotinylated D-peptides, which are used in various screening and discovery platforms.
One powerful technique is mirror-image phage display. In this method, a library of D-peptides is screened against a target protein to identify high-affinity binders. The biotin tag on the D-peptides is essential for their immobilization and for detecting binding events. rhhz.net This approach has been successfully used to discover D-peptide inhibitors of protein-protein interactions that are implicated in diseases such as cancer. rhhz.net
Another emerging area is the development of cell-penetrating peptides (CPPs). By attaching a biotinylated D-peptide to a therapeutic cargo, it is possible to enhance its delivery into cells. The D-peptide provides stability, while the biotin can be used for tracking and purification.
The table below summarizes key research findings in the application of biotinylated D-peptides in drug discovery:
| Research Area | Key Finding | Significance |
| Mirror-Image Phage Display | Identification of potent D-peptide inhibitors of MDM2. rhhz.net | Demonstrates the power of this technique for discovering novel drug candidates against challenging targets. |
| Protease Resistance | D-peptides exhibit significantly higher stability against enzymatic degradation compared to their L-peptide counterparts. rhhz.net | Increased in vivo half-life and potential for oral bioavailability. |
| Cell-Penetrating Peptides | Biotinylated D-peptides can facilitate the intracellular delivery of therapeutic molecules. | Offers a strategy to overcome the poor membrane permeability of many drug candidates. |
Computational Modeling and Simulation of Biotin-Peptide Interactions
Computational modeling and simulation are becoming increasingly important tools for understanding and predicting the behavior of biomolecules. These methods are being applied to study the interactions between biotinylated peptides and their protein targets.
Molecular dynamics (MD) simulations can provide detailed insights into the conformational dynamics of biotinylated peptides and how they bind to proteins like streptavidin. researchgate.net These simulations can help to rationalize the high affinity of the biotin-streptavidin interaction and guide the design of new biotinylated probes with improved properties. acs.orgacs.org
Docking algorithms, such as CABS-dock, are used to predict the binding mode of peptides to proteins. researchgate.netpnas.org By incorporating experimental data, such as crosslinking information from mass spectrometry, the accuracy of these predictions can be significantly improved. pnas.org This integrated approach is powerful for mapping the binding sites of biotinylated peptides on their target proteins.
Computational methods are also being used to design novel D-peptides with specific binding properties. By modeling the interaction between a D-peptide and its target, researchers can rationally design mutations that enhance binding affinity and specificity. This "in silico" design approach can accelerate the discovery of new D-peptide-based therapeutics.
The table below highlights some of the computational approaches used to study biotin-peptide interactions:
| Computational Method | Application | Key Insights |
| Molecular Dynamics (MD) Simulations | Studying the binding of biotin to streptavidin. acs.org | Elucidates the role of water molecules and non-classical hydrogen bonds in the high-affinity interaction. acs.org |
| Protein-Peptide Docking (e.g., CABS-dock) | Predicting the binding pose of peptides to proteins. researchgate.netpnas.org | Integration with experimental data improves the accuracy of binding site prediction. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Calculating the binding free energies of biotin-protein complexes. acs.org | Provides a more accurate description of the electronic effects involved in binding. |
Q & A
Basic: What is the standard protocol for incorporating Fmoc-D-Lys(Biotin)-OH into solid-phase peptide synthesis (SPPS)?
Methodological Answer:
In SPPS, this compound is coupled using standard Fmoc/tBu chemistry. The Biotin moiety on the ε-amino group of D-lysine remains inert during synthesis. Key steps:
- Resin Selection : Use acid-labile resins (e.g., Wang or Rink amide) compatible with TFA cleavage .
- Coupling : Activate the amino acid with TBTU/HOBt or HBTU/DIEA in DMF (5–10 min pre-activation). Couple for 30–60 min at room temperature .
- Deprotection : Remove the Fmoc group with 20% piperidine/DMF (2 × 5 min).
- Cleavage : Use TFA cocktails (e.g., TFA:thioanisole:water 95:3:2) to cleave the peptide and retain the Biotin group .
Advanced: How can orthogonal deprotection strategies be applied to peptides containing this compound?
Methodological Answer:
Orthogonal protection requires using groups removable under distinct conditions. For example:
- Biotin Stability : Biotin remains intact under acidic (TFA) and basic (piperidine) conditions, enabling compatibility with Fmoc/Boc chemistries.
- Acid-Labile Protections : Pair with Mtt (removed by 1% TFA/DCM) or ivDde (removed by 2% hydrazine/DMF) on other residues .
- Case Study : In cyclized peptides, deprotect D-Lys(Mtt) with mild TFA, then cyclize on-resin using TBTU/DIEA without Biotin loss .
Basic: What are the solubility properties of this compound in common solvents?
Methodological Answer:
Solubility data (from empirical studies):
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | ≥100.8 |
| DMF | ≥50.0 |
| Ethanol | ≥51.0 |
| Water | ≥4.69 (with sonication) |
| For solid-phase synthesis, dissolve in DMF (10–20 mM) and pre-activate with coupling reagents . |
Advanced: How does the D-lysine configuration impact biotin-streptavidin binding in biotinylated peptides?
Methodological Answer:
The D-enantiomer reduces enzymatic degradation but does not interfere with biotin-streptavidin interactions, which are stereochemically independent. Key considerations:
- Structural Validation : Use circular dichroism (CD) or NMR to confirm peptide folding post-synthesis.
- Binding Assays : Validate via surface plasmon resonance (SPR) or ELISA, comparing binding kinetics (KD) between D- and L-lysine variants.
- Application Example : D-Lys(Biotin) in PNA probes showed retained streptavidin affinity while enhancing nuclease resistance .
Basic: What analytical methods ensure purity and correct incorporation of this compound in peptides?
Methodological Answer:
- HPLC : Use C18 reverse-phase columns (gradient: 5–95% acetonitrile/0.1% TFA) to assess purity (>98%) .
- Mass Spectrometry : MALDI-TOF or ESI-MS confirms molecular weight (e.g., expected [M+H]+ for C31H38N4O6S: 595.25) .
- Amino Acid Analysis : Hydrolyze peptides (6M HCl, 110°C, 24 hr) and quantify D-lysine via chiral chromatography .
Advanced: How can this compound be utilized in self-assembling peptide hydrogels?
Methodological Answer:
The Fmoc group enables π-π stacking, while Biotin adds functionalization sites. Steps for hydrogel formation:
- Design : Incorporate alternating hydrophobic (e.g., Fmoc) and hydrophilic (e.g., Biotin-PEG) residues.
- Self-Assembly : Trigger with pH shift (e.g., dissolve in DMSO, add PBS) or enzymatic deprotection.
- Functionalization : Bind streptavidin-conjugated drugs or imaging agents (e.g., FITC) to the Biotin moieties.
- Characterization : Use TEM for nanostructure imaging and rheometry for gel stiffness .
Basic: What precautions are necessary when handling this compound?
Methodological Answer:
- Storage : Store at 2–8°C under inert gas (argon) to prevent oxidation .
- Light Sensitivity : Protect from light to avoid Fmoc degradation.
- Waste Disposal : Neutralize TFA-containing waste with sodium bicarbonate before disposal .
Advanced: How to resolve low coupling efficiency of this compound in SPPS?
Methodological Answer:
- Optimize Activation : Use 1:1:2 molar ratios of amino acid:HBTU:DIEA.
- Double Coupling : Repeat coupling with fresh reagents if Kaiser test is positive.
- Microwave Assistance : Apply microwave irradiation (50°C, 5 min) to enhance kinetics .
- Side Reaction Mitigation : Add 0.1M HOBt to suppress racemization during D-lysine incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
